molecular formula C10H13BO3 B1374156 [2-(But-3-en-1-yloxy)phenyl]boronic acid CAS No. 1334402-83-3

[2-(But-3-en-1-yloxy)phenyl]boronic acid

Cat. No.: B1374156
CAS No.: 1334402-83-3
M. Wt: 192.02 g/mol
InChI Key: MVCOJELFIBMARL-UHFFFAOYSA-N
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Description

Evolution and Significance of Arylboronic Acids in Organic Synthesis

Boronic acids are organic compounds characterized by a trivalent boron atom bonded to a carbon atom and two hydroxyl groups. researchgate.net These compounds, particularly arylboronic acids, have become indispensable tools in modern organic synthesis due to their stability, ease of handling, and moderate reactivity. researchgate.netchemicalbook.com Their significance surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which was recognized with the Nobel Prize in Chemistry in 2010. acs.orgacs.orgnih.gov This reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, a process fundamental to the synthesis of biaryls, polyolefins, and styrenes. chemicalbook.comnih.govresearchgate.net

The versatility of arylboronic acids extends beyond Suzuki-Miyaura couplings to include Chan-Lam coupling for C-N and C-O bond formation, Heck-type reactions, conjugate additions, and as protecting groups for diols. chemicalbook.comacs.orgacs.org Their mild Lewis acidity also allows them to be used as catalysts in various transformations. researchgate.netnih.gov The development of new synthetic methods for boronic acids, including the coupling of aryl halides with diboronyl reagents and direct C-H borylation, has further broadened their accessibility and application in synthesizing complex molecules for pharmaceuticals and materials science. chemicalbook.comnih.gov

Unique Reactivity Profile of Ortho-Substituted Arylboronic Acids

The reactivity of arylboronic acids can be significantly influenced by the nature and position of substituents on the aromatic ring. Ortho-substituents, in particular, can impart unique reactivity profiles through steric and electronic effects. The presence of a coordinating group at the ortho position can play a crucial role in the efficiency and mechanism of certain reactions. elsevierpure.com For instance, ortho-neighboring groups can facilitate the formation of cyclic intermediates, influencing the reaction pathway. researchgate.net

In some cases, ortho-substituents can lead to lower reactivity in standard cross-coupling reactions due to steric hindrance, as has been observed with some sterically hindered ortho-substituted arylboronic acids in nickel-catalyzed couplings. researchgate.netnih.gov However, this steric influence can also be harnessed for selective transformations. Furthermore, the strategic placement of a reactive functional group at the ortho position opens avenues for intramolecular reactions. For example, ortho-alkenyl substituted naphthyl ketones have been shown to undergo enantioselective intramolecular photocycloaddition reactions, demonstrating how the proximity of the two functional groups enables the formation of complex cyclic structures. nih.gov This unique reactivity makes ortho-substituted arylboronic acids valuable substrates for constructing intricate molecular architectures. elsevierpure.com

Strategic Importance of the Butenyl Ether Moiety for Further Functionalization

The butenyl ether moiety, specifically a but-3-en-1-yloxy group, incorporates a terminal alkene, which is a highly versatile functional group in organic synthesis. ontosight.aiontosight.ai This terminal double bond is a key site for a wide array of chemical transformations, making it a strategically important feature for subsequent molecular elaboration.

Key reactions involving the terminal alkene include:

Cross-Metathesis: Allows for the coupling with other alkenes to form more complex structures.

Hydroboration-Oxidation: Provides a route to introduce a primary alcohol at the terminal position.

Heck Coupling: Enables the formation of a new carbon-carbon bond by coupling with an aryl or vinyl halide.

Cyclization Reactions: The alkene can participate in various intramolecular cyclization reactions, such as hydroformylation, Wacker-type cyclization, or radical cyclizations, to form heterocyclic rings like dihydrofurans or dihydropyrans.

Addition Reactions: The double bond can undergo halogenation, epoxidation, and dihydroxylation to introduce further functionality.

The ether linkage itself is generally stable under many reaction conditions, allowing for selective manipulation of the terminal alkene and the boronic acid group. ontosight.ai This combination of a stable linker and a reactive handle makes the butenyl ether moiety a powerful tool for building molecular complexity.

Scope and Objectives of Research on [2-(But-3-en-1-yloxy)phenyl]boronic acid

This compound is a bifunctional molecule that combines the key features of an ortho-substituted arylboronic acid and a terminal alkene. Research on this specific compound is driven by its potential as a versatile building block for the efficient synthesis of complex organic molecules, particularly oxygen-containing heterocycles.

The primary objectives of investigating this compound include:

Exploring Intramolecular Cyclization Pathways: A key goal is to utilize the proximate boronic acid and butenyl groups to forge new cyclic structures. This could involve transition-metal-catalyzed intramolecular coupling or cyclization reactions to synthesize benzofuran (B130515) derivatives and other related heterocyclic systems.

Sequential and Tandem Reactions: The distinct reactivity of the boronic acid and the alkene allows for their selective and sequential functionalization. Research aims to develop one-pot or tandem reaction sequences where an initial cross-coupling reaction at the boronic acid site is followed by a transformation of the butenyl group (or vice versa).

Synthesis of Novel Scaffolds: By harnessing the dual functionality, the compound serves as a gateway to novel molecular scaffolds that would be challenging to access through other synthetic routes. This is particularly relevant for creating libraries of compounds for medicinal chemistry and materials science applications.

Mechanistic Studies: Investigating the interplay between the ortho-butenyloxy substituent and the boronic acid group during reactions can provide valuable insights into reaction mechanisms, such as the potential for the ether oxygen or the alkene to act as a coordinating group in catalytic cycles.

The strategic combination of these functional groups in a single molecule positions this compound as a high-value intermediate for advanced organic synthesis.

Compound Properties

Below is a table summarizing key identifiers and predicted properties for the subject compound.

PropertyValueReference
Compound Name This compound uni.lu
Molecular Formula C₁₀H₁₃BO₃ uni.lu
Monoisotopic Mass 192.09578 Da uni.lu
SMILES B(C1=CC=CC=C1OCCC=C)(O)O uni.lu
InChI Key MVCOJELFIBMARL-UHFFFAOYSA-N uni.lu

Properties

IUPAC Name

(2-but-3-enoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7,12-13H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOJELFIBMARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 but 3 En 1 Yloxy Phenyl Boronic Acid and Analogues

Direct Boron C-H Borylation Approaches to Arylboronic Acids

Direct C-H borylation has emerged as a powerful and atom-economical method for preparing arylboronic acids, avoiding the need for pre-functionalized starting materials like organohalides. nih.govgrantome.com This approach involves the direct conversion of a carbon-hydrogen bond on an aromatic ring into a carbon-boron bond, typically facilitated by a transition metal catalyst.

The ether oxygen in phenol (B47542) derivatives can act as a directing group, guiding a transition metal catalyst to activate and borylate the C-H bond at the ortho position. This strategy provides a direct route to ortho-substituted phenylboronic acids from readily available phenol ethers. Iridium and ruthenium complexes are commonly employed catalysts for this transformation. rsc.orgillinois.edunih.gov

For a substrate like 1-(but-3-en-1-yloxy)benzene, an analogue of the target molecule's precursor, the ether linkage directs the borylation to the C-H bonds adjacent to the oxygen atom. The reaction is typically performed with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) in an inert solvent. The resulting product is an arylboronate ester, which can be subsequently hydrolyzed to the corresponding boronic acid. In some cases, phenols are protected with more robust directing groups, such as an N,N-diethylcarbamoyl group, to enhance the efficiency and selectivity of the ortho-borylation, with the directing group being removed after the reaction. acs.org

Catalyst PrecursorLigandBoron SourceSubstrate ExampleRegioselectivityReference
[Ir(OMe)(cod)]₂dtbpyB₂pin₂4-Chlorophenol (as OBpin ether)High ortho selectivity nih.gov
[RuCl₂(p-cymene)]₂NoneHBpinPhenyl diphenylphosphiniteHigh ortho selectivity rsc.org
[Ir(OMe)(cod)]₂Silica-SMAPB₂pin₂Phenyl N,N-diethylcarbamateHigh ortho selectivity acs.org

Table 1: Examples of Transition Metal-Catalyzed Ortho-C-H Borylation of Phenol Derivatives.

Achieving high regioselectivity is a critical challenge in C-H activation chemistry. nih.gov For the synthesis of ortho-alkoxyphenylboronic acids, strategies rely on the use of directing groups that coordinate to the metal catalyst, positioning it in close proximity to the target C-H bond. researchgate.net The ether oxygen itself can serve as a weak directing group, with selectivity potentially influenced by electrostatic interactions between the substrate and the catalyst's ligands. nih.gov

To overcome the limitations of weak directing groups, more strongly coordinating moieties can be temporarily installed. For instance, converting a phenol into a phosphinite or carbamate (B1207046) ester provides a more effective handle for the catalyst, leading to highly selective ortho-borylation. rsc.org This approach allows for precise control over the site of borylation, even in complex molecules. The choice of catalyst system, including the metal center (e.g., Iridium, Rhodium, Ruthenium) and the associated ligands, is crucial for optimizing reactivity and regioselectivity. rsc.orgacs.org

Directing GroupMetal CatalystSubstrate ClassOutcomeReference
CarbamateIridiumPhenolsEfficient ortho-borylation acs.org
Phosphinite/PhosphiteRutheniumPhenolsRegio- and site-selective ortho-borylation rsc.org
Boronate Ester (MIDA)PalladiumArylboronic Acidsmeta C-H functionalization rsc.org
PyridineRhodiumArylboronic AcidsChelation-controlled addition to alkynes acs.org

Table 2: Strategies for Regioselective C-H Functionalization in Arylboronic Acid Synthesis.

Grignard Reagent-Mediated Synthesis of Phenylboronic Acid Derivatives

The Grignard reaction is a classic and widely used method for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov It provides a reliable, albeit less atom-economical, pathway to phenylboronic acids from halogenated precursors. wikipedia.org

The first step in this synthesis involves the preparation of a Grignard reagent. For the synthesis of [2-(But-3-en-1-yloxy)phenyl]boronic acid, a suitable starting material would be a halogenated precursor such as 1-bromo-2-(but-3-en-1-yloxy)benzene. This aryl halide is reacted with magnesium metal turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comlibretexts.org The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with any protic sources, including water, to quench the reagent. libretexts.org The successful formation of the organomagnesium intermediate, [2-(but-3-en-1-yloxy)phenyl]magnesium bromide, is crucial for the subsequent borylation step.

Once the Grignard reagent is formed, it is treated with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. nih.govgoogle.com The reaction is usually carried out at low temperatures (e.g., -78 °C) to prevent multiple additions of the Grignard reagent to the boron center. escholarship.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom, displacing one of the alkoxy groups to form a boronate ester intermediate. google.com

Following the reaction with the borate ester, the mixture is carefully quenched with an aqueous acid. This hydrolysis step serves two purposes: it protonates the remaining B-O-Alkyl bonds to form the boronic acid and it neutralizes any unreacted Grignard reagent. After workup and purification, the desired this compound is obtained. wikipedia.org

Grignard PrecursorBorate EsterSolventKey ConditionProduct TypeReference
Phenylmagnesium bromideTrimethyl borateDiethyl EtherLow temperaturePhenylboronic acid wikipedia.org
Arylmagnesium chlorideTriisopropyl borateTHFLow temperatureSubstituted Phenylboronic acid google.com
Alkyl/Aryl Halide + Mg⁰PinacolboraneTHFAmbient temperatureBoronic ester google.com

Table 3: Typical Conditions for Grignard-Mediated Boronic Acid Synthesis.

Palladium-Catalyzed Borylation of Aryl Halides and Triflates

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a highly versatile and efficient method for synthesizing arylboronic acids and their esters. researchgate.net This methodology is known for its mild reaction conditions and excellent tolerance of a wide range of functional groups, making it a preferred route in modern organic synthesis. organic-chemistry.orgacs.org

The reaction involves coupling an aryl halide (bromide, iodide) or aryl triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (B₂(OH)₄), in the presence of a palladium catalyst and a base. organic-chemistry.orgupenn.eduacs.org For the synthesis of the target compound, 1-bromo-2-(but-3-en-1-yloxy)benzene would be an ideal starting material.

A typical catalytic system consists of a palladium precursor, such as PdCl₂(dppf) ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base like potassium acetate (B1210297) or triethylamine. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid. The butenyl group in the substrate is generally stable under these conditions.

Aryl ElectrophileBoron ReagentCatalystBaseSolventProductReference
Aryl Halide/TriflatePinacolboranePdCl₂(dppf)Et₃NDioxaneArylboronate Ester organic-chemistry.orgacs.org
Aryl ChlorideB₂(OH)₄XPhos Pd G2K₃PO₄EtOH/H₂OArylboronic Acid acs.org
Aryl BromideB₂pin₂PdCl₂(dppf)KOAcDioxaneArylboronate Ester researchgate.net

Table 4: Representative Systems for Palladium-Catalyzed Borylation.

Miyaura Borylation Reactions with [2-(But-3-en-1-yloxy)phenyl]halides

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of arylboronic esters from aryl halides or triflates. This palladium-catalyzed cross-coupling reaction typically employs a diboron reagent, a base, and a phosphine (B1218219) ligand. For the synthesis of this compound, the starting material would be a corresponding ortho-substituted aryl halide, such as 1-(but-3-en-1-yloxy)-2-halobenzene.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical to optimize the reaction yield and minimize side products. For ortho-substituted substrates, steric hindrance can influence the reaction efficiency, often necessitating the use of bulky electron-rich phosphine ligands to facilitate the catalytic cycle.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10085
Pd₂(dba)₃XPhosCs₂CO₃Toluene11092
PdCl₂(dppf)-KOAcDMSO8078

This is an interactive data table based on typical conditions for Miyaura borylation of ortho-alkoxy-substituted aryl halides and is intended to be illustrative.

Research has demonstrated that a variety of functional groups are tolerated under Miyaura borylation conditions, making it a versatile method for the synthesis of complex arylboronic acids. The butenyloxy group in the target molecule is generally stable under these conditions, although care must be taken to avoid potential isomerization or other side reactions of the alkene moiety at high temperatures or in the presence of certain catalysts.

Utilization of Diboron Reagents for C-B Bond Formation

A key component of the Miyaura borylation reaction is the diboron reagent, which serves as the boron source for the formation of the carbon-boron bond. The most commonly used diboron reagent is bis(pinacolato)diboron (B₂pin₂), which is favored due to its stability, ease of handling, and the formation of stable pinacolyl boronate esters. These esters are often crystalline solids that can be easily purified by chromatography and are compatible with a wide range of subsequent reactions, including Suzuki-Miyaura coupling.

Other diboron reagents, such as bis(neopentylglycolato)diboron (B₂nep₂) and tetrahydroxydiboron (B82485) (B₂(OH)₄), can also be employed. The choice of diboron reagent can influence the reaction rate and the properties of the resulting boronic acid derivative. For instance, boronic acids generated from B₂(OH)₄ can sometimes be used directly in subsequent steps without the need for ester hydrolysis.

The reaction stoichiometry typically involves a slight excess of the diboron reagent relative to the aryl halide to ensure complete conversion. The selection of the base is also crucial; weak bases like potassium acetate (KOAc) are often used to prevent the premature hydrolysis of the diboron reagent and the product boronic ester.

Diboron ReagentAryl HalideCatalyst SystemBaseProduct
Bis(pinacolato)diboron (B₂pin₂)2-BromoanisolePdCl₂(dppf)KOAc2-Anisoleboronic acid pinacol (B44631) ester
Bis(neopentylglycolato)diboron (B₂nep₂)2-ChloroiodobenzenePd(OAc)₂ / SPhosK₃PO₄2-Chlorophenylboronic acid neopentyl glycol ester
Tetrahydroxydiboron (B₂(OH)₄)2-IodophenolPd(OAc)₂ / RuPhosK₂CO₃2-Hydroxyphenylboronic acid

This is an interactive data table illustrating the use of various diboron reagents in C-B bond formation and is for general informational purposes.

Chemoenzymatic or Biocatalytic Pathways for Ortho-Alkene-Substituted Arylboronic Acid Synthesis

The development of chemoenzymatic and biocatalytic methods for the synthesis of organoboron compounds is an emerging area of research driven by the demand for greener and more selective chemical processes. However, the direct enzymatic formation of a carbon-boron bond on an aromatic ring remains a significant challenge, and to date, there are no well-established biocatalytic pathways for the synthesis of arylboronic acids like this compound.

Current research in biocatalysis related to arylboronic acids primarily focuses on the modification of pre-existing boronic acids rather than their de novo synthesis. For example, enzymes have been used for the stereoselective hydroxylation of alkyl side chains on arylboronic acids or for the resolution of racemic mixtures.

While direct biocatalytic C-B bond formation is not yet a mature technology, conceptual chemoenzymatic approaches could involve:

Enzymatic functionalization of a pre-existing arylboronic acid: An enzyme could be used to introduce the butenyloxy side chain onto a simpler precursor like 2-hydroxyphenylboronic acid. This would involve an O-alkylation reaction, for which various enzymes could potentially be engineered.

Biocatalytic modification of a related natural product: If a natural product with a similar ortho-substituted phenyl structure exists, enzymes could be used to modify it to introduce the boronic acid functionality and the butenyloxy side chain in a multi-step chemoenzymatic sequence.

These approaches are currently speculative and would require significant research and development in enzyme discovery and engineering. The field of biocatalysis is rapidly advancing, and it is anticipated that novel enzymes capable of catalyzing C-B bond formation will be discovered or engineered in the future, offering a sustainable alternative to traditional chemical methods.

Protecting Group Strategies in the Synthesis of Substituted Arylboronic Acids

In the synthesis of complex molecules containing a boronic acid moiety, it is often necessary to protect the boronic acid group to prevent undesired side reactions during subsequent synthetic steps. The boronic acid functional group is susceptible to oxidation, protodeboronation (cleavage of the C-B bond by a proton source), and the formation of boroxines (trimeric anhydrides).

Several protecting groups have been developed for boronic acids, with the most common being the formation of boronate esters with diols. The choice of protecting group depends on the stability required for subsequent reactions and the conditions needed for its removal.

Pinacol Esters: Formed by the reaction of the boronic acid with pinacol, these are widely used due to their high stability to a range of reaction conditions, including chromatography. Deprotection can be achieved under acidic or basic conditions, often with the aid of a transesterification agent.

N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates are highly stable, crystalline solids that are inert to many reaction conditions under which other boronic esters would react, including Suzuki-Miyaura coupling. This "slow-release" protecting group can be removed under mild basic conditions to liberate the free boronic acid. This strategy is particularly useful for iterative cross-coupling reactions.

1,8-Diaminonaphthalene (dan) Amides: These form robust boronamides that are stable to a wide range of conditions. Deprotection is typically achieved with acid.

For a molecule like this compound, the choice of protecting group would be dictated by the intended subsequent transformations. For example, if the alkene moiety were to be subjected to reactions that are incompatible with a free boronic acid, a protecting group like MIDA would be an excellent choice to mask the boronic acid's reactivity.

Protecting GroupStructure of Protected Boronic AcidStabilityDeprotection Conditions
Pinacol2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneGoodAcidic or basic hydrolysis
MIDA2-(But-3-en-1-yloxy)phenylboronic acid N-methyliminodiacetic acid esterExcellentMild aqueous base (e.g., NaOH)
1,8-Diaminonaphthalene2-(2-(But-3-en-1-yloxy)phenyl)-2,3-dihydro-1H-naphtho[1,8-de] nih.govbohrium.commdpi.comdiazaborinineVery HighAcidic conditions (e.g., HCl)

This is an interactive data table summarizing common protecting groups for arylboronic acids.

Advanced Reactivity and Mechanistic Studies of 2 but 3 En 1 Yloxy Phenyl Boronic Acid

Role of Boron in Lewis Acidic Activation and Tetrahedral Adduct Formation

Boronic acids are characterized by the presence of an empty p-orbital on the boron atom, which confers Lewis acidic properties. nih.govwikipedia.org This electron deficiency allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles, to form a tetracoordinate boronate species. d-nb.infonih.gov In the context of [2-(But-3-en-1-yloxy)phenyl]boronic acid, the boron atom acts as a Lewis acid, a fundamental property that underpins its reactivity.

In aqueous or basic media, this compound exists in equilibrium with its corresponding anionic tetrahedral boronate adduct, [2-(But-3-en-1-yloxy)phenyl]B(OH)₃⁻. This transformation from a neutral, trigonal planar boronic acid to an anionic, tetrahedral boronate complex significantly increases the nucleophilicity of the organic group attached to the boron. rsc.org This activation is a critical step in many of its key reactions, most notably the transmetallation step of the Suzuki-Miyaura cross-coupling reaction. mdpi.com The formation of this tetrahedral intermediate enhances the electron density on the ipso-carbon of the phenyl ring, making it more readily transferable to a transition metal center like palladium. nih.gov The stability and formation of this adduct are influenced by the pH of the medium and the electronic nature of the substituents on the aromatic ring. nih.gov

Intramolecular Coordination Effects of the Butenyl Ether Group on Boron Reactivity

The structure of this compound is distinguished by the ortho-positioned butenyl ether group. This substituent can potentially influence the reactivity of the boronic acid through intramolecular coordination. Two primary modes of interaction are plausible:

Oxygen-Boron Coordination: The ether oxygen atom, possessing lone pairs of electrons, can act as an intramolecular Lewis base, coordinating to the electron-deficient boron center. This interaction could pre-organize the molecule and modulate the Lewis acidity of the boron. Such coordination could either stabilize the boronic acid or facilitate the formation of a tetrahedral intermediate, thereby affecting its reaction kinetics.

Alkene-Boron π-Interaction: The terminal double bond of the butenyl group could, in principle, interact with the empty p-orbital of the boron atom. While less common than heteroatom coordination, such π-interactions are known in organoboron chemistry and could influence the electronic properties and reactivity of the boron center.

These potential intramolecular coordination effects could play a significant role in controlling the compound's participation in catalytic cycles, for instance, by altering the rate of transmetallation or influencing the selectivity of its reactions.

Cross-Coupling Reactions Involving this compound

Arylboronic acids are premier reagents in carbon-carbon bond-forming reactions, with the Suzuki-Miyaura coupling being the most prominent example. libretexts.org this compound serves as a valuable partner in these transformations, enabling the synthesis of complex biaryl structures.

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl compounds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. nih.govubc.ca

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalytic system employed. Key parameters for optimization include the choice of palladium precursor, the supporting ligand, the base, and the solvent.

Palladium Precursors: Common choices include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. libretexts.org The selection often depends on the ease of reduction to the active Pd(0) species. mdpi.com

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetallation, and reductive elimination). Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have proven highly effective, particularly for coupling challenging substrates like aryl chlorides or sterically hindered partners. nih.govresearchgate.net The choice of ligand can dramatically impact reaction rates, yields, and the required catalyst loading. researchgate.net

Base and Solvent: The base is essential for the activation of the boronic acid to form the boronate species. mdpi.com Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of solvent (e.g., toluene, dioxane, or aqueous mixtures) influences the solubility of the reagents and the reaction kinetics.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Arylboronic Acids This table presents generally effective systems for arylboronic acids, which would be starting points for the optimization of reactions with this compound.

Palladium SourceLigandBaseSolventTypical Substrates
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OAryl Chlorides, hindered Aryl Bromides
Pd(PPh₃)₄- (PPh₃ is the ligand)Na₂CO₃DME/H₂OAryl Bromides, Aryl Iodides
Pd₂(dba)₃XPhosK₃PO₄DioxaneSterically demanding couplings
Pd(dppf)Cl₂- (dppf is the ligand)Cs₂CO₃THF/H₂OHeteroaryl Halides

A significant aspect of using this compound in synthesis is the potential for selectivity.

Chemoselectivity: The molecule contains two potentially reactive sites for cross-coupling: the C-B bond of the arylboronic acid and the C=C double bond of the butenyl group. A well-optimized palladium catalyst for Suzuki-Miyaura coupling will selectively activate the C-B bond for transmetallation, leaving the butenyl group intact. This allows the alkene to be retained for subsequent synthetic transformations. The choice of catalyst and reaction conditions is critical to prevent side reactions like Heck coupling or alkene isomerization. wikipedia.org

Regioselectivity: When coupling with substrates containing multiple electrophilic sites (e.g., dihaloarenes), the regioselectivity of the reaction becomes important. The electronic and steric environment of the coupling partner, as well as the specific catalyst system, will dictate which site reacts preferentially. beilstein-journals.org For instance, in a molecule with both a bromide and a chloride, the more reactive C-Br bond will typically undergo oxidative addition first.

The ability to perform these couplings with high selectivity makes this compound a useful building block for creating complex molecules with precise architectures. bris.ac.ukresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetallation, and reductive elimination. mdpi.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetallation: This is the key step where the organic group is transferred from boron to palladium. rsc.org The activated tetrahedral boronate, [Ar'B(OH)₃]⁻, reacts with the Pd(II) complex to form a new diorganopalladium(II) species (Ar-Pd-Ar') and release the boron-containing byproduct. illinois.edu Two main pathways for transmetallation have been proposed: the "boronate pathway," involving the pre-formed anionic boronate, and the "oxo-palladium pathway," where a Pd-hydroxo complex reacts directly with the neutral boronic acid. rsc.org The operative pathway can depend on the specific reaction conditions.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the final C-C bond of the biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. bris.ac.uk

Understanding these mechanistic details is crucial for rationally designing improved catalytic systems and for controlling the outcome of cross-coupling reactions involving complex substrates like this compound. ubc.ca

Copper-Promoted Chan-Lam Coupling Reactions

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, utilizing a copper catalyst to couple boronic acids with amines, alcohols, and other nucleophiles. organic-chemistry.orgresearchgate.net This reaction is valued for its mild conditions, often proceeding at room temperature and open to the air. organic-chemistry.org For this compound, the ortho-alkoxy group is not expected to significantly impede the reaction, and the butenyl side chain would likely remain intact under standard Chan-Lam conditions.

Formation of Carbon-Heteroatom Bonds (C-N, C-O)

In the Chan-Lam coupling, a copper(II) salt, such as copper(II) acetate (B1210297), facilitates the oxidative coupling between the arylboronic acid and a heteroatom nucleophile (N-H or O-H containing compounds). organic-chemistry.org The catalytic cycle is believed to involve transmetalation of the aryl group from boron to copper, followed by reductive elimination to form the desired C-N or C-O bond. st-andrews.ac.uk

For this compound, this transformation would lead to the synthesis of various N-aryl and O-aryl products. The reaction with an amine would yield a secondary aryl amine, while reaction with an alcohol would produce an aryl ether. The presence of an electron-donating group at the ortho position may influence the reaction rate. rsc.org

Table 1: Representative Chan-Lam C-N Coupling of this compound

EntryAmine NucleophileCopper SourceBaseSolventExpected Product
1AnilineCu(OAc)₂PyridineCH₂Cl₂N-[2-(But-3-en-1-yloxy)phenyl]aniline
2BenzylamineCu(OTf)₂Et₃NMeOHN-Benzyl-[2-(but-3-en-1-yloxy)aniline]
3ImidazoleCuIK₂CO₃DMF1-[2-(But-3-en-1-yloxy)phenyl]-1H-imidazole
Ligand Design for Enhanced Reactivity and Selectivity

While many Chan-Lam couplings can proceed without a ligand, the addition of specific ligands can significantly enhance reaction efficiency, broaden the substrate scope, and improve yields. nih.govrsc.org Bidentate ligands, particularly those with nitrogen donor atoms like 1,10-phenanthroline (B135089) or N,N-dimethyl-ethylenediamine (DMAP), are often employed. rsc.orgnih.gov These ligands can stabilize the copper catalyst, facilitate the catalytic cycle, and prevent catalyst deactivation. For a sterically accessible substrate like this compound, N,O-bidentate ligands could also prove effective, potentially improving reaction rates and yields under base-free conditions. rsc.org

Liebeskind-Srogl and Sonogashira Cross-Coupling Modalities

Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction is a unique carbon-carbon bond-forming method that couples thioesters with boronic acids. wikipedia.org This reaction is catalyzed by palladium and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgchem-station.com It is particularly useful for synthesizing ketones. The reaction is tolerant of various functional groups and proceeds under non-basic conditions, which distinguishes it from many other cross-coupling methods. rsc.org

In a hypothetical Liebeskind-Srogl reaction, this compound would couple with a thioester (e.g., S-phenyl ethanethioate) to yield an aryl ketone. The electronic nature of the boronic acid can influence the reaction's success, with electron-activated systems generally proceeding smoothly. nih.gov

Sonogashira Cross-Coupling

The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org A variation of this reaction, known as oxidative Sonogashira coupling, allows for the direct coupling of terminal alkynes with arylboronic acids. nih.govresearchgate.net This transformation is typically catalyzed by palladium and/or gold complexes and requires an oxidant. nih.gov

This compound could be utilized in such a reaction to synthesize internal alkynes. For example, its coupling with phenylacetylene (B144264) would yield 1-(but-3-en-1-yloxy)-2-(phenylethynyl)benzene. The reaction conditions, including the choice of catalyst, base, and solvent, would be critical for achieving high yields. nih.gov

Table 2: Representative Liebeskind-Srogl and Sonogashira Type Couplings

Reaction TypeCoupling PartnerCatalyst SystemConditionsExpected Product
Liebeskind-SroglS-Ethyl propanethioatePd(PPh₃)₄ / CuTCToluene, 50 °C1-[2-(But-3-en-1-yloxy)phenyl]propan-1-one
Oxidative SonogashiraPhenylacetylenePh₃PAuCl / SelectfluorK₂CO₃, MeOH, rt1-(But-3-en-1-yloxy)-2-(phenylethynyl)benzene

Heck-Type Cross-Coupling with Alkene and Alkyne Substrates

The Mizoroki-Heck reaction traditionally couples aryl halides with alkenes. nih.gov However, an important variant, the oxidative Heck (or boron-Heck) reaction, utilizes arylboronic acids in place of aryl halides. hw.ac.ukliv.ac.uk This reaction is catalyzed by a palladium(II) species and requires an oxidant to regenerate the catalyst, as the palladium is reduced to Pd(0) during the catalytic cycle. hw.ac.uk

This compound is a suitable candidate for oxidative Heck reactions. When reacted with an alkene like butyl acrylate, it would be expected to form a substituted cinnamate (B1238496) ester. The butenyl group on the boronic acid substrate is a potential site for intramolecular reactions, but intermolecular coupling with a more activated alkene partner would likely be favored under controlled conditions. The reaction typically demonstrates high trans selectivity. organic-chemistry.org

Table 3: Representative Oxidative Heck Reaction

Alkene SubstrateCatalystOxidantSolventExpected Product
Ethyl acrylatePd(OAc)₂BenzoquinoneDioxane/H₂OEthyl (E)-3-[2-(but-3-en-1-yloxy)phenyl]acrylate
StyrenePd(TFA)₂Cu(OAc)₂ / O₂DMSO(E)-1-(But-3-en-1-yloxy)-2-styrylbenzene

Transition Metal-Free Transformations of this compound

Beyond metal-catalyzed couplings, arylboronic acids can undergo various transformations without the need for a transition metal catalyst. nih.govnih.gov These reactions often involve the ipso-substitution of the boronic acid group, replacing the C-B bond with a C-Heteroatom or C-C bond.

Ipso-Functionalization Reactions

Ipso-functionalization refers to the substitution of the boronic acid moiety at the carbon atom to which it is attached. This is a powerful strategy for introducing a range of functional groups onto an aromatic ring with high regioselectivity. nih.govnih.gov

Ipso-Hydroxylation: The conversion of arylboronic acids to phenols is a fundamental ipso-functionalization. This transformation can be achieved using various oxidants, such as hydrogen peroxide, Oxone®, or sodium perborate, often under mild, aqueous conditions. nih.govresearchgate.netrsc.org For this compound, ipso-hydroxylation would yield 2-(but-3-en-1-yloxy)phenol.

Ipso-Nitration: The boronic acid group can be replaced by a nitro group (–NO₂) using various nitrating agents. Reagents like fuming nitric acid or bismuth nitrate (B79036) can achieve this transformation efficiently. organic-chemistry.orgnih.gov This provides a regioselective method for synthesizing nitroarenes that can be difficult to obtain through direct electrophilic aromatic substitution, which might produce isomeric mixtures. This method would convert the title compound into 1-(but-3-en-1-yloxy)-2-nitrobenzene.

Table 4: Representative Transition Metal-Free Ipso-Functionalization Reactions

FunctionalizationReagentSolventExpected Product
HydroxylationH₂O₂ (aq.)THF2-(But-3-en-1-yloxy)phenol
NitrationFuming HNO₃CH₂Cl₂1-(But-3-en-1-yloxy)-2-nitrobenzene
AminationNH₂OSO₃HH₂O2-(But-3-en-1-yloxy)aniline
Hydroxylation for Phenol (B47542) Derivatives

The conversion of arylboronic acids to phenols is a synthetically valuable transformation. This oxidative hydroxylation can be achieved using various reagents, with the most common being alkaline hydrogen peroxide. The generally accepted mechanism involves the formation of a tetracoordinate boronate intermediate by the addition of a hydroperoxide anion to the Lewis acidic boron center. This is followed by a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom, displacing a hydroxide ion. The resulting boronate ester is then hydrolyzed to yield the phenol and boric acid.

Recent advancements have focused on developing milder and more efficient catalytic methods. researchgate.net These approaches often utilize transition metal catalysts or photoredox systems to facilitate the oxidation under environmentally benign conditions. researchgate.net For a compound like this compound, this reaction would yield 2-(but-3-en-1-yloxy)phenol, a key intermediate for various applications.

Table 1: Selected Methods for Arylboronic Acid Hydroxylation

Catalyst/Reagent SystemKey FeaturesTypical Conditions
H₂O₂ / NaOHClassic, high-yielding methodAqueous solvent, room temperature
Copper Salts / O₂Aerobic oxidation, avoids peroxideOrganic solvent, elevated temperature
Photoredox Catalysts / LightMetal-free, mild conditionsVisible light, room temperature
Amination and Halogenation Pathways

The synthesis of primary aromatic amines from arylboronic acids has historically been challenging. However, recent breakthroughs have established metal-free amination protocols. nih.govacs.orgscispace.com These reactions often employ hydroxylamine (B1172632) derivatives as the aminating agent. The mechanism is believed to proceed through the formation of a boronate complex, followed by a key 1,2-aryl migration from the boron to the nitrogen atom. acs.orgscispace.com This pathway provides a direct route to anilines from boronic acids, avoiding the harsh conditions or metal catalysts often required in traditional methods like the Buchwald-Hartwig amination. nih.gov For this compound, this would produce 2-(but-3-en-1-yloxy)aniline.

Halogenation of arylboronic acids provides a reliable method for synthesizing aryl halides. This transformation is typically accomplished using copper(II) halides (e.g., CuCl₂, CuBr₂) in a process known as the Sandmeyer-type reaction. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. The butenyloxy side chain in the target molecule is expected to be compatible with these conditions.

Concerted Migration Pathways and Intermediate Characterization

A central mechanistic feature in many transformations of boronic acids is the 1,2-migration of the organic substituent from a tetracoordinate 'ate' complex. researchgate.netnih.gov This step is often concerted and stereospecific. researchgate.net Upon formation of the boronate complex—for instance, by reaction with a nucleophile like a hydroxylamine derivative in amination or a carbanion in homologation reactions—the boron center becomes electron-rich and tetracoordinate. nih.govacs.orgnih.gov

This 'ate' complex is the key intermediate that undergoes rearrangement. An electrophilic trigger or the presence of a leaving group on an adjacent atom induces the migration of the aryl group from the boron to the neighboring atom (e.g., nitrogen, carbon). acs.orgresearchgate.net This process is highly facile and is the core step in converting the C–B bond to C–N, C–O, or C–C bonds. acs.orgnih.gov The characterization of these transient boronate intermediates is often pursued through computational studies (Density Functional Theory) and, in some cases, spectroscopic methods to elucidate the reaction pathway. nih.gov

Boronic Acid Catalysis Featuring this compound

Beyond serving as a substrate, the boronic acid functional group can act as a powerful Lewis acid catalyst. rsc.org Arylboronic acids can reversibly form covalent bonds with hydroxyl groups, enabling the activation of alcohols, carboxylic acids, and other functional groups for a variety of transformations. ualberta.ca The electronic properties of the aryl ring and the nature of any substituents, such as the ortho-alkoxy group in this compound, can significantly influence the catalyst's Lewis acidity and, consequently, its activity. ualberta.ca

Activation of Hydroxy Functional Groups for Diverse Transformations

Boronic acid catalysis is an effective strategy for the direct functionalization of hydroxyl groups, circumventing the need for stoichiometric activating agents. rsc.orgualberta.ca Electron-deficient arylboronic acids can activate alcohols by forming a boronate ester, which polarizes the C–O bond and facilitates its cleavage to generate a carbocation intermediate under Sₙ1-type conditions. researchgate.netacs.org This strategy has been successfully applied to dehydrative transformations such as Friedel-Crafts alkylations and etherifications using π-activated alcohols (e.g., benzylic or allylic alcohols). acs.orgnih.gov

Table 2: Boronic Acid-Catalyzed Alcohol Activation

TransformationRole of Boronic Acid CatalystTypical Substrates
Friedel-Crafts AlkylationActivates alcohol to form carbocationBenzylic/allylic alcohols, electron-rich arenes
EtherificationPromotes dehydration and C-O bond formationBenzylic alcohols, various primary/secondary alcohols
Acylation of DiolsForms a cyclic boronate ester for regioselective activation1,2- or 1,3-diols, carbohydrates

Role in Amide Bond Formation and Related Condensations

Arylboronic acids are highly effective catalysts for the direct amidation of carboxylic acids and amines, a cornerstone reaction in medicinal and process chemistry. researchgate.netresearchgate.netscispace.com The catalytic cycle is initiated by a condensation reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.org This intermediate is significantly more electrophilic than the parent carboxylic acid, activating it for nucleophilic attack by the amine. mdpi.com The subsequent aminolysis releases the amide product and regenerates the boronic acid catalyst. rsc.org The use of molecular sieves is often necessary to remove the water byproduct and drive the equilibrium towards product formation. rsc.org Ortho-substituted arylboronic acids have been shown to be particularly effective catalysts, as the steric hindrance from the ortho group can disfavor the formation of inactive catalyst species like boroxines. mdpi.com

Catalytic Hydrogen Atom Transfer in C-H Functionalization

A modern application of boronic acid catalysis is in C–H functionalization reactions that proceed via a hydrogen atom transfer (HAT) mechanism. nih.govchemrxiv.org In these systems, the boronic acid acts as a co-catalyst, typically in conjunction with a photoredox catalyst and a HAT agent (e.g., quinuclidine). nih.govchemrxiv.org The boronic acid reversibly binds to an alcohol substrate, often a diol, forming a tetracoordinate boron-ate complex. chemrxiv.org This complexation alters the electronic properties of the substrate, weakening a specific α-hydroxy C–H bond and predisposing it to selective abstraction by a radical HAT agent. rsc.org The resulting carbon-centered radical can then engage in various C–C bond-forming reactions, enabling highly site-selective functionalization of complex molecules like carbohydrates. nih.govrsc.org

Photochemical Boronate Rearrangements

Currently, there is a lack of specific published research focusing on the photochemical boronate rearrangements of this compound. While the field of photochemistry involving organoboron compounds is an active area of investigation, studies detailing the specific photochemical behavior, reaction mechanisms, and potential rearrangements of this particular molecule are not available in publicly accessible scientific literature.

General studies on related compounds, such as other ortho-alkoxyphenylboronic acids or vinyl boronates, have explored various photochemical transformations. These include photoinduced borylation reactions, photoredox-mediated alkylations, and other light-induced rearrangements. acs.orgnih.gov For instance, research has demonstrated the photochemical alkylation of vinyl boronate complexes through a process involving a 1,2-metallate rearrangement triggered by photoredox catalysis. acs.orgresearchgate.net Another area of study involves the photochemical 1,3-boronate rearrangement as a method for N-alkylation to synthesize specific amine compounds. nih.govresearchgate.net

These broader studies provide a foundation for understanding the potential reactivity of boronic acids under photochemical conditions. However, without direct experimental investigation of this compound, any discussion of its specific photochemical rearrangements would be speculative. The unique structural features of this compound, namely the ortho-butenyloxy substituent, could potentially lead to novel intramolecular photochemical reactions, but such pathways have not been documented.

Further research is required to elucidate the specific photochemical properties and rearrangement pathways of this compound. Such studies would involve detailed mechanistic investigations, including quantum yield measurements, transient spectroscopy, and product analysis under various photochemical conditions.

Applications in Advanced Organic Synthesis and Material Science Precursors

Convergent Synthesis of Complex Molecular Architectures

The dual functionality of [2-(But-3-en-1-yloxy)phenyl]boronic acid enables its use in convergent synthetic strategies, where different parts of a complex molecule are synthesized separately before being joined. This approach allows for the efficient construction of intricate chemical structures.

Construction of Biaryl and Heterobiaryl Scaffolds

The presence of the phenylboronic acid group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govsandiego.edu This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl units, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. sandiego.eduresearchgate.net The this compound would serve as the organoboron partner, transferring its substituted phenyl group to form the biaryl structure. The butenyl ether side chain is generally stable under these conditions, allowing it to be retained for subsequent functionalization. sandiego.edu

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
This compoundAryl Halide (Ar-X)Pd(0) complexe.g., K₂CO₃, Cs₂CO₃2-(But-3-en-1-yloxy)-1,1'-biaryl

This capability allows for the systematic construction of diverse libraries of biaryl compounds where one aryl ring is consistently functionalized with the butenyl ether, a handle for further chemical modification.

Incorporation into Macrocycles and Supramolecular Assemblies

Macrocycles are large ring structures that are prevalent in natural products and have significant applications in medicine and materials science. nih.gov The synthesis of these structures often represents a significant chemical challenge. This compound is a valuable tool for macrocyclization due to its defined geometry and reactive handles.

An intramolecular Suzuki-Miyaura coupling reaction can be employed to form a macrocycle. For example, if the other end of a long chain attached to the butenyl group is functionalized with an aryl halide, a palladium catalyst can facilitate the ring-closing reaction. Alternatively, the boronic acid can be used in intermolecular coupling reactions with a dihalide partner to form large ring systems. The butenyl group can also participate in ring-closing metathesis (RCM) to form macrocycles, a strategy widely used in modern synthesis. nih.gov

Diversification of Natural Product Scaffolds via Alkene and Boronic Acid Reactivity

Many biologically active natural products possess complex core structures that are difficult to synthesize from scratch. A common strategy in medicinal chemistry is to modify existing natural products to improve their properties or explore structure-activity relationships. The dual reactivity of this compound allows it to act as a versatile linker or appendage for this purpose.

The boronic acid can be coupled to a natural product scaffold that has been functionalized with an aryl halide. researchgate.net Subsequently, the terminal alkene of the butenyl side chain can be modified through various reactions, such as cross-metathesis or hydrofunctionalization, to introduce new functional groups and structural diversity. This approach allows for the targeted modification of complex biomolecules. nih.gov

Functionalization of the Butenyl Ether Side Chain

The but-3-en-1-yloxy side chain provides a secondary site for chemical reactions, which can be addressed independently of the boronic acid group, adding to the compound's synthetic utility.

Olefin Metathesis for Accessing Variously Substituted Ethers

Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org The terminal alkene on the butenyl chain of this compound is an excellent substrate for cross-metathesis (CM). researchgate.net

By reacting it with another olefin, the butenyl group can be elongated or functionalized with a wide array of chemical groups. This reaction is highly versatile and tolerates many other functional groups, including the boronic acid moiety. This allows for the synthesis of a diverse range of substituted ethers while preserving the boronic acid for subsequent coupling reactions.

Table 2: Hypothetical Cross-Metathesis Reaction

Reactant 1Reactant 2CatalystProduct
This compoundR-CH=CH₂Grubbs' or Schrock Catalyst[2-((Alk-2-en-1-yl)oxy)phenyl]boronic acid

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

The terminal double bond can also undergo various hydrofunctionalization reactions, where a hydrogen atom and another group are added across the alkene. A prime example is the hydroboration-oxidation reaction. wikipedia.org

Treatment of the butenyl group with a borane (B79455) reagent (like BH₃·THF) followed by oxidation (typically with hydrogen peroxide and base) results in the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comlibretexts.org This converts the terminal alkene into a primary alcohol, transforming the butenyl ether into a 4-hydroxybutyl ether. This introduces a new hydroxyl group that can be used for further conjugation or modification.

Table 3: Hydroboration-Oxidation of the Butenyl Side Chain

Starting MaterialReagentsIntermediateFinal Product
This compound1. BH₃·THFOrganoborane[2-(4-Hydroxybutoxy)phenyl]boronic acid
2. H₂O₂, NaOH

This reaction is highly reliable and stereospecific, offering a predictable way to introduce an alcohol functionality at the terminus of the side chain. masterorganicchemistry.comorganic-chemistry.org

Polymerization and Material Science Applications (e.g., Vitrimers)

The dual functionality of this compound allows for its participation in various polymerization strategies. The butenyl group can undergo polymerization, while the boronic acid moiety can form dynamic covalent bonds, making it a prime candidate for the synthesis of advanced materials like vitrimers. mdpi.combohrium.com Vitrimers are a class of polymers that combine the properties of thermoplastics and thermosets, exhibiting network-like strength at operational temperatures while being malleable and reprocessable at elevated temperatures. nih.govacs.org

The boronic acid group can react with diols to form boronic ester cross-links. nih.gov These dynamic covalent bonds can undergo exchange reactions, such as transesterification, which enables the polymer network to rearrange its topology under thermal stimulus without compromising its integrity. mdpi.comrsc.org The incorporation of this compound into a polymer backbone, followed by cross-linking through the boronic acid groups, could yield vitrimers with tunable mechanical and thermal properties. nih.gov The butenyloxy tether provides flexibility to the polymer chain and influences the spatial arrangement of the boronic acid cross-linking sites.

The properties of such vitrimers can be tailored by adjusting the cross-linking density. For instance, varying the ratio of this compound to other comonomers would directly impact the material's stiffness and relaxation behavior.

Table 1: Hypothetical Properties of Vitrimers Derived from this compound

Monomer Ratio (Boronic Acid:Comonomer) Cross-link Density Glass Transition Temperature (Tg) Tensile Strength Relaxation Time at 150°C
1:10Low85°C25 MPa30 min
1:5Medium95°C34 MPa60 min
1:2High110°C50 MPa120 min

This table illustrates the potential trend in material properties as a function of the concentration of the boronic acid cross-linker. Actual values would require experimental validation.

Development of Novel Reaction Methodologies

The distinct reactivity of the boronic acid and the alkene in this compound allows for the design of innovative and efficient synthetic strategies.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. rsc.orgresearchgate.net The orthogonal reactivity of the functional groups in this compound is well-suited for such sequences. For example, the boronic acid could first participate in a Suzuki-Miyaura cross-coupling reaction to build a more complex molecular framework. Subsequently, without isolation, the alkene moiety could be subjected to a variety of transformations, such as hydroboration-oxidation, epoxidation, or metathesis, to introduce further functionality.

A hypothetical one-pot sequence could involve the palladium-catalyzed coupling of the boronic acid with an aryl halide, followed by the addition of a thiol to the butenyl group via a radical addition, all in a single reaction vessel. acs.org

Cascade or domino reactions, where a single event triggers a series of subsequent bond-forming transformations, offer a powerful tool for rapidly increasing molecular complexity. rsc.org The structure of this compound is amenable to initiating such cascades. For instance, an intramolecular reaction could be triggered that involves both the boronic acid and the alkene. A potential cascade could be initiated by the addition of a reagent to the alkene, which then facilitates a cyclization involving the boronic acid moiety. researchgate.net

The boronic acid group can act as a directing group or form chiral complexes to control the stereochemical outcome of reactions on the butenyl side chain. By temporarily forming a chiral boronic ester with a chiral diol, the resulting asymmetric environment can influence the facial selectivity of reactions such as epoxidation or dihydroxylation of the double bond. acs.orgrsc.org This approach allows for the synthesis of enantiomerically enriched products. nih.gov The development of catalytic enantioselective transformations using chiral boronic acids is an active area of research. rsc.org

Table 2: Potential Stereoselective Reactions of this compound

Reaction Chiral Auxiliary/Catalyst Potential Product Expected Diastereomeric/Enantiomeric Excess
Asymmetric DihydroxylationAD-mix-βChiral diol>95% ee
Asymmetric EpoxidationSharpless EpoxidationChiral epoxide>90% ee
Directed HydroborationChiral borane reagentChiral alcohol>98% de

This table provides illustrative examples of how the boronic acid moiety could be used to direct stereoselective transformations on the appended alkene.

Precursors for Advanced Materials and Functional Polymers

The ability to form dynamic covalent bonds makes boronic acid-containing compounds valuable precursors for advanced materials with responsive and adaptive properties.

Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifetime and improving their reliability. The reversible nature of boronic ester bonds is a key enabler for the design of self-healing polymers. rsc.orgdigitellinc.com When a polymer network cross-linked with boronic esters is damaged, the bonds can reform across the fractured interface upon the application of a stimulus such as heat or moisture, restoring the material's integrity. mdpi.comacs.org

This compound can be copolymerized with other monomers to create a polymer backbone. This material can then be cross-linked by forming boronic esters with polyols. The resulting dynamically cross-linked network would exhibit self-healing properties. rsc.orgnih.gov The butenyloxy spacer would influence the mobility of the polymer chains and the efficiency of the healing process. Research has shown that the dynamic nature of boronic esters allows for solvent-assisted healing and reprocessing of such materials. mdpi.com

Responsive Materials via Boronate Ester Linkages

The development of "smart" materials capable of responding to specific environmental stimuli is a frontier in material science. A particularly effective strategy for creating such materials involves the use of dynamic covalent bonds, which can form and break reversibly under specific conditions. Among these, the boronate ester linkage, formed between a boronic acid and a diol, has become a cornerstone for designing stimuli-responsive polymers and hydrogels. rsc.orgmdpi.com The compound this compound serves as a highly versatile precursor in this context, offering unique functionalities for the synthesis of advanced, responsive materials.

The utility of boronic acids in responsive materials stems from the dynamic nature of the boronate ester bond. nih.govacs.org This reversible esterification reaction is sensitive to environmental pH and the presence of competing diols, such as saccharides. mdpi.com This dual-responsiveness allows for the creation of materials that can undergo controlled changes in their structure and properties, such as swelling, degradation, or the release of an encapsulated payload, in response to specific biological or chemical signals. rsc.orgrsc.org

Fundamental Principles of Boronate Ester Responsiveness

The core of the responsive behavior lies in the chemical equilibrium between the boronic acid, a diol, and the resulting boronate ester. This equilibrium is significantly influenced by two primary factors:

pH-Responsiveness: Phenylboronic acids (PBAs) are weak Lewis acids that exist in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The formation of a stable boronate ester with a diol is generally more favorable at a pH above the pKa of the boronic acid, as the tetrahedral anionic form binds more strongly with diols. acs.orgrsc.org Consequently, a decrease in pH can shift the equilibrium back towards the free boronic acid and diol, leading to the cleavage of the boronate ester cross-links and the dissolution or swelling of the material. rsc.orgnih.gov This property is widely exploited to create pH-sensitive drug delivery systems that release their cargo in the acidic microenvironments of tumors or endosomes. mdpi.com

Diol/Sugar-Responsiveness: Boronate esters can undergo transesterification in the presence of competing diols. mdpi.com Polysaccharides, particularly glucose, are ubiquitous in biological systems and can effectively compete with the diol cross-linker for binding to the boronic acid moieties. When the concentration of ambient glucose increases, it can displace the diol cross-links, leading to a disruption of the material's network structure. nih.govmit.eduacs.org This principle is the foundation for self-regulated insulin (B600854) delivery systems, where a hydrogel encapsulating insulin degrades and releases the hormone in response to high blood glucose levels. mdpi.com

The unique structure of This compound makes it an exemplary monomer for creating such materials. It is a bifunctional molecule containing:

A phenylboronic acid group , which can participate in the formation of dynamic, stimuli-responsive boronate ester cross-links.

A terminal vinyl group (in the butenyloxy side chain), which can be readily polymerized using established methods like reversible addition–fragmentation chain transfer (RAFT) polymerization to form a stable, covalently-linked polymer backbone. rsc.org

This dual functionality allows for a two-tiered material design. First, a robust polymer network can be synthesized via the vinyl groups, creating a stable macroscopic structure. Second, the pendant phenylboronic acid groups along this backbone can then form reversible cross-links with a diol-containing polymer, such as poly(vinyl alcohol) (PVA), imparting the desired stimuli-responsive and self-healing properties. rsc.orgresearchgate.net

Research Findings and Material Properties

Materials constructed with boronate ester linkages exhibit a range of valuable properties directly resulting from the dynamic nature of their cross-links. These materials are often hydrogels, which are particularly suited for biomedical applications due to their high water content and biocompatibility. nih.gov

Self-Healing and Injectability: Unlike materials with permanent covalent cross-links, the reversible nature of boronate esters allows the polymer network to dynamically rearrange. researchgate.netnih.gov If the material is fractured, the boronate ester bonds can reform across the damaged interface, leading to autonomous self-healing. bohrium.comrsc.org This dynamic bond exchange also imparts shear-thinning and self-healing properties to the hydrogels, meaning they can flow under pressure (e.g., through a syringe) and then rapidly reform into a stable gel once the stress is removed, making them ideal for injectable drug delivery and tissue engineering applications. acs.orgnih.govmit.edu

The table below summarizes the stimuli and corresponding responses in materials cross-linked via boronate esters.

Table 1: Stimuli and Responses in Boronate Ester-Based Materials
StimulusMechanism of ActionMacroscopic Material ResponsePotential Application
Decrease in pH (Acidic Environment)Protonation of the boronate ester shifts equilibrium, favoring bond cleavage. rsc.orgGel dissolution, swelling, or softening.Targeted drug delivery to acidic tumor sites or intracellular compartments. nih.gov
Increase in Glucose ConcentrationCompetitive binding of glucose displaces diol cross-links (transesterification). mdpi.comIncreased swelling or dissolution of the hydrogel network."Smart" self-regulated insulin delivery systems for diabetes management. mdpi.com
Presence of Reactive Oxygen Species (ROS)Oxidation of the arylboronic acid moiety, leading to irreversible bond cleavage. rsc.orgrsc.orgMaterial degradation.Drug release in inflammatory or wound environments where ROS levels are elevated. rsc.org
Mechanical Stress (Shear Force)Temporary disruption of dynamic boronate ester bonds.Shear-thinning (fluid-like behavior), followed by rapid self-healing upon stress removal.Injectable hydrogels for minimally invasive therapies and 3D printing. nih.govacs.org

The advantages of using dynamic boronate ester cross-links derived from precursors like this compound are further highlighted when compared to traditional, statically cross-linked materials.

Table 2: Comparison of Dynamic vs. Static Covalent Cross-links
PropertyMaterials with Dynamic Boronate Ester Cross-linksMaterials with Static Covalent Cross-links
Bonding Reversible, dynamic covalent bonds.Permanent, irreversible covalent bonds.
Response to Damage Capable of autonomous self-healing at ambient conditions. rsc.orgDamage is permanent and irreversible.
Stimuli-Responsiveness Inherently responsive to pH, diols (sugars), and ROS. rsc.orgGenerally inert and non-responsive unless specific cleavable groups are incorporated.
Processability Injectable, malleable, and re-processable due to shear-thinning properties. nih.govTypically rigid and cannot be easily processed or reshaped after synthesis.
Adaptability Can adapt to environmental changes, making them suitable for dynamic biological systems. nih.govStructure and properties are fixed post-synthesis.

Spectroscopic and Computational Characterization of 2 but 3 En 1 Yloxy Phenyl Boronic Acid and Its Reaction Intermediates

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for providing empirical data on the molecular structure, bonding, and dynamics of [2-(But-3-en-1-yloxy)phenyl]boronic acid. Each method offers a unique window into the compound's properties, from atomic connectivity to solid-state packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and conformation of boronic acids. While specific spectral data for this compound is not extensively published, analysis of related phenylboronic acid derivatives allows for a detailed prediction of its NMR characteristics.

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms, with distinct signals expected for the aromatic protons, the vinyl protons of the butenyl group, and the methylene (B1212753) protons of the alkoxy chain. ¹³C NMR would similarly map the carbon skeleton.

Of particular importance for boronic acids is ¹¹B NMR spectroscopy. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. For phenylboronic acids, the trigonal planar (sp²) boron atom typically exhibits a broad signal. Upon reaction and formation of a tetrahedral (sp³) boronate ester, this signal shifts significantly, making ¹¹B NMR a powerful tool for monitoring reactions and studying binding phenomena with diols. raineslab.comnih.govnsf.gov The pH of the solution also influences the boron chemical shift, providing insights into the acidity of the boronic acid. nih.govnsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups.

Atom Type Predicted Chemical Shift (ppm)
Aromatic Protons ¹H 6.8 - 7.8
Vinyl Protons (=CH, =CH₂) ¹H 5.0 - 6.0
Methylene Protons (-O-CH₂-) ¹H ~4.1
Methylene Protons (-CH₂-CH=) ¹H ~2.5
Boronic Acid Protons (-B(OH)₂) ¹H Broad signal, variable
Aromatic Carbons ¹³C 110 - 160
Vinyl Carbons (=CH, =CH₂) ¹³C 115 - 140
Methylene Carbon (-O-CH₂-) ¹³C ~68
Methylene Carbon (-CH₂-CH=) ¹³C ~34

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive evidence of the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of the closely related compound, (2-Butoxyphenyl)boronic acid, offers significant insight. nih.gov

Arylboronic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid groups. nih.gov The crystal packing of these dimers is further stabilized by other non-covalent interactions. In the case of ortho-alkoxy substituted phenylboronic acids, C-H···π and π–π stacking interactions play a crucial role in organizing the molecules into a two-dimensional array. nih.gov The ortho-substituent, in this case the but-3-en-1-yloxy group, significantly influences these packing motifs. nih.gov

Table 2: Representative Crystallographic Data for an Analogous Compound, (2-Butoxyphenyl)boronic acid nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.0199 (4)
b (Å) 10.3601 (4)
c (Å) 10.2223 (4)
β (°) 106.663 (2)
V (ų) 1015.53 (7)
Z (molecules/unit cell) 4

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. For this compound (Molecular Formula: C₁₀H₁₃BO₃), high-resolution mass spectrometry would confirm its monoisotopic mass of 192.09578 Da.

Electrospray ionization (ESI) is a common technique for the analysis of boronic acids, often in negative ion mode, where the deprotonated molecular ion [M-H]⁻ is observed. scirp.orgscirp.org Computational tools can predict the mass-to-charge ratios (m/z) of various adducts that might be formed in the mass spectrometer, as well as their predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 193.10306 140.6
[M+Na]⁺ 215.08500 147.2
[M-H]⁻ 191.08850 141.4
[M+NH₄]⁺ 210.12960 158.8

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, characteristic bands would include O-H stretching from the boronic acid, C=C stretching from the aromatic ring and the alkene, C-O stretching from the ether linkage, and B-O stretching. researchgate.net

This technique is particularly useful for monitoring chemical reactions. For instance, in the reaction of a boronic acid with a diol to form a cyclic boronate ester, IR spectroscopy can track the disappearance of the boronic acid's broad O-H stretch and the appearance of new bands associated with the boronate ester. nist.govnih.gov Changes in the B-O stretching band profile upon binding also confirm the formation of the reaction product. nist.govnih.gov

Table 4: Key IR Vibrational Frequencies for this compound and its Reaction Products

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Notes
O-H (Boronic Acid) Stretching, H-bonded 3200 - 3600 (broad) Disappears or shifts upon ester formation. researchgate.net
C-H (Aromatic/Alkene) Stretching 3000 - 3100 Indicates sp² C-H bonds.
C-H (Alkyl) Stretching 2850 - 3000 Indicates sp³ C-H bonds.
C=C (Alkene) Stretching ~1640 Characteristic of the vinyl group.
C=C (Aromatic) Stretching 1450 - 1600 Multiple bands expected.
B-O (Boronic Acid) Stretching 1310 - 1350 Key indicator for the boronic acid moiety. researchgate.net
C-O (Ether) Stretching 1200 - 1250 For the aryl-ether linkage.
B-O (Boronate Ester) Stretching Varies Position and profile change upon reaction. nih.gov

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides a powerful complement to experimental data, offering insights into reaction energetics and the structures of transient species like transition states that are difficult to observe directly.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study the mechanisms of chemical reactions, predict the geometries of reactants, products, and transition states, and calculate their relative energies. wikimedia.orgnih.gov

For this compound, DFT calculations can be employed to model various potential reactions. For example, the terminal alkene group can participate in reactions such as hydroarylation. researchgate.net DFT studies could elucidate the mechanism of a nickel-catalyzed hydroarylation, determining whether the reaction proceeds via an oxidative addition/transmetalation pathway and identifying the rate-determining step. researchgate.net Furthermore, DFT can be used to understand the structural and thermochemical properties of the boronic acid itself, including the rotational barriers of the B(OH)₂ group and the influence of the ortho-alkoxy substituent on the electronic properties of the phenyl ring. nih.gov By mapping the potential energy surface, DFT provides a theoretical framework for understanding reaction outcomes and designing more efficient synthetic routes.

Conformational Analysis of the Butenyl Ether Chain and its Influence on Boron Reactivity

The conformation of the butenyl ether chain is expected to exert a significant influence on the reactivity of the boron center. The steric bulk of the chain can shield the boronic acid group, potentially hindering its approach to a catalytic center in cross-coupling reactions. Conversely, specific conformations might pre-organize the molecule for a particular reaction, leading to enhanced reactivity or selectivity. For instance, the terminal alkene of the butenyl chain could, in principle, interact with a metal center that is also coordinated to the boronic acid, leading to unique intramolecular reaction pathways. The interplay between the chain's conformation and the electronic properties of the boronic acid will ultimately dictate the molecule's reactivity profile.

Dihedral AnglePredicted Stable Conformations (°)Predicted Energy Barrier (kcal/mol)
C(phenyl)-O-C-C~60, ~180, ~3002-5
O-C-C-C~60, ~180, ~3003-6
C-C-C=C~0, ~1201-3

This interactive table presents predicted conformational data for the butenyl ether chain based on computational analysis of similar alkoxy-substituted phenylboronic acids. The values are illustrative and would require specific calculations for this compound.

Prediction of Reactivity and Selectivity in Novel Transformations

The unique substitution pattern of this compound opens up possibilities for its application in novel chemical transformations. The prediction of its reactivity and selectivity in such reactions can be approached through computational modeling, drawing parallels with the known chemistry of substituted phenylboronic acids.

One of the most important applications of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. The ortho-butenyl ether substituent is likely to influence the efficiency of this reaction. The steric hindrance imposed by the substituent may affect the rate of transmetalation, a key step in the catalytic cycle. beilstein-journals.orgnih.gov However, the ether oxygen could also play a beneficial role by coordinating to the metal catalyst, potentially influencing the regioselectivity of the coupling. Computational studies can model the transition states of the Suzuki-Miyaura reaction to predict the most likely coupling partners and the expected yields.

Beyond established cross-coupling reactions, the presence of the terminal alkene in the butenyl chain introduces the potential for novel intramolecular transformations. For example, in the presence of a suitable transition metal catalyst, the molecule could undergo a tandem reaction involving both the boronic acid and the alkene. This could lead to the formation of complex cyclic structures that would be difficult to synthesize through other means. Quantum mechanical calculations can be used to explore the feasibility of such reaction pathways, predict the most likely products, and identify suitable catalysts.

Reaction TypePredicted ReactivityPredicted SelectivityPotential Products
Suzuki-Miyaura CouplingModerate to HighDependent on coupling partnerBiaryl compounds
Intramolecular HydroarylationPlausible with suitable catalystHighFused ring systems
Tandem Cyclization/CouplingTheoretically possiblePotentially highComplex polycyclic molecules

This interactive table provides a predictive overview of the reactivity of this compound in various transformations, based on computational models and the known reactivity of analogous compounds.

Molecular Dynamics Simulations of Boronic Acid-Based Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution or interacting with other molecules. These simulations can provide insights into the conformational flexibility of the molecule over time and how it interacts with its surroundings.

To perform an MD simulation, a force field that accurately describes the interactions between the atoms in the boronic acid and the solvent molecules is required. While standard force fields may not have parameters for boron-containing compounds, specialized parameters have been developed for boronic acids that can be adapted for this system. nih.govresearchgate.netacs.org The simulation would typically involve placing the boronic acid molecule in a box of solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for all the atoms in the system over a period of time.

MD simulations can be used to explore the conformational landscape of the butenyl ether chain in solution, complementing the static picture provided by quantum mechanical calculations. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the rates of interconversion between them. Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as potential binding partners or catalytic species. This can provide valuable information for the design of new materials or catalysts based on this boronic acid derivative.

Simulation ParameterTypical ValuePurpose
Force FieldABEEMσπ or similarTo accurately model interatomic interactions
SolventWater, THF, etc.To simulate the molecule in a specific environment
Simulation TimeNanoseconds to microsecondsTo observe conformational changes and interactions
Temperature298 K (room temperature)To simulate conditions relevant to experiments

This interactive table outlines the typical parameters used in molecular dynamics simulations of boronic acid-based systems, which would be applicable to the study of this compound.

Boronic Acid Derivatives of 2 but 3 En 1 Yloxy Phenyl Boronic Acid

Boronate Esters and Their Synthetic Utility

Boronate esters are significant derivatives of boronic acids, prized for their enhanced stability and handling characteristics, which makes them valuable intermediates in organic synthesis.

The synthesis of pinacol (B44631) and neopentyl glycol esters from [2-(But-3-en-1-yloxy)phenyl]boronic acid is expected to follow standard esterification protocols. This typically involves the reaction of the boronic acid with the corresponding diol (pinacol or neopentyl glycol) in a suitable solvent, with continuous removal of water to drive the reaction to completion.

These cyclic esters offer a significant stability advantage over the parent boronic acid. Boronic acids can be prone to protodeboronation and oxidation, whereas the steric bulk provided by the pinacol or neopentyl glycol groups protects the boron center. nih.gov This enhanced stability makes them easier to purify, handle, and store for extended periods. Pinanediol esters are also known to form highly stable structures. researchgate.net

Table 1: Comparison of this compound and its Expected Boronate Esters

Property Boronic Acid Pinacol Ester Neopentyl Glycol Ester
Typical State Solid Solid Solid
Stability Moderate; susceptible to dehydration and oxidation High; sterically protected High; sterically protected
Handling Can be hygroscopic and require careful storage Generally stable and easy to handle Generally stable and easy to handle

| Purification | Often purified by recrystallization | Can be purified by chromatography or recrystallization | Can be purified by chromatography or recrystallization |

Boronate esters, particularly pinacol esters, are widely used reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov The pinacol ester of this compound would serve as an excellent coupling partner for forming carbon-carbon bonds with various aryl, heteroaryl, or vinyl halides and triflates.

While boronic acids are sometimes considered more reactive in the transmetalation step of the catalytic cycle, the superior stability and handling properties of boronate esters often make them the preferred reagents, especially in complex molecule synthesis. researchgate.neted.ac.uk Under the basic conditions of the Suzuki-Miyaura reaction, the boronate ester may be hydrolyzed in situ to the active boronic acid or boronate species that participates in the catalytic cycle.

Beyond Suzuki-Miyaura coupling, these stable boronate esters can be utilized in other transformations, such as Chan-Evans-Lam couplings for C-N and C-O bond formation and other palladium-catalyzed reactions. rsc.org

A fundamental characteristic of boronic acids is their ability to react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. mpg.de This reaction is highly dependent on pH. In aqueous solutions at pH values above the pKa of the boronic acid, the equilibrium favors the formation of a stable, anionic tetrahedral boronate ester. mpg.degoogle.com Under acidic conditions (pH < 5), the equilibrium shifts, and the ester is readily hydrolyzed back to the boronic acid and the diol. mpg.de

This pH-mediated reversible binding allows this compound to act as a sensor or receptor for diol-containing molecules, such as saccharides (e.g., glucose) and glycoproteins. nih.gov This property is the foundation for developing responsive materials and analytical tools.

Boroxines and Their Role in Boron Chemistry

Boroxines are the cyclic trimeric anhydrides of boronic acids, representing another important class of derivatives.

Boroxines are formed by the intermolecular dehydration of three boronic acid molecules. nih.gov This process is an equilibrium reaction that can be driven toward the boroxine (B1236090) by removing water, for instance, through heating or by using a strong desiccant. nih.govclockss.org Conversely, the addition of water will hydrolyze the boroxine, regenerating the corresponding boronic acid. clockss.orgnih.gov

Therefore, this compound is expected to form 2,4,6-tris[2-(but-3-en-1-yloxy)phenyl]boroxine upon dehydration. This conversion is a common phenomenon for many boronic acids, which may exist as a mixture of the acid and boroxine forms, particularly when stored as solids for long periods. clockss.org

Figure 1: Reversible Dehydration of a Boronic Acid to a Boroxine 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

Boroxines and their parent boronic acids exhibit distinct physical and chemical properties, although they can often be used interchangeably in certain chemical reactions.

Reactivity in Cross-Coupling: Boroxines are competent reagents in Suzuki-Miyaura reactions. It is widely believed that under the aqueous basic conditions of the reaction, the boroxine is rapidly hydrolyzed back to the monomeric boronic acid (or its corresponding boronate anion), which is the active species in the catalytic cycle. nih.gov

Physical Properties: Boroxines are typically more crystalline and less polar than their corresponding boronic acids.

Stability: The defining reactivity difference is the hydrolytic instability of the boroxine ring. researchgate.net While boronic acids are in equilibrium with water, boroxines readily react with it to undergo ring-opening, making their isolation and use under anhydrous conditions preferable. nih.gov

Table 2: General Comparison of Arylboronic Acids and Arylboroxines

Feature Arylboronic Acid Arylboroxine
Structure R-B(OH)₂ (R-BO)₃
Formation Hydrolysis of boroxine or boronate ester Dehydration of boronic acid
Water Solubility Generally higher Generally lower
Hydrolytic Stability Stable in water Unstable; hydrolyzes to boronic acid

| Use in Suzuki Coupling | Direct reagent | Precursor to the active boronic acid in situ |

Trifluoroborate Salts and Their Application in Cross-Coupling

Potassium organotrifluoroborate salts have emerged as highly valuable derivatives of boronic acids for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their rising popularity stems from several advantageous properties compared to their boronic acid counterparts.

Organotrifluoroborates are typically crystalline solids that exhibit enhanced stability to air and moisture. nih.govwikipedia.org This stability simplifies handling and storage, and allows for precise stoichiometric measurements, overcoming a common challenge associated with the often hygroscopic and difficult-to-purify nature of free boronic acids. wikipedia.org

The general principle behind the application of potassium trifluoroborate salts in cross-coupling involves the in situ generation of the corresponding boronic acid or a related reactive boronate species under the reaction conditions. This "slow release" of the active boron species is thought to be a key factor in their efficacy, potentially minimizing side reactions such as protodeboronation. nih.gov

The activation of the trifluoroborate salt is typically achieved under basic conditions. The presence of a base, such as cesium carbonate or potassium phosphate, facilitates the hydrolysis of the trifluoroborate to the boronic acid, which can then enter the palladium catalytic cycle. beilstein-journals.orgrsc.org The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

A typical Suzuki-Miyaura cross-coupling reaction utilizing a potassium aryltrifluoroborate salt would involve the reaction of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Potassium Aryltrifluoroborates

ComponentExampleRole
Aryltrifluoroborate Potassium PhenyltrifluoroborateNucleophilic Partner
Coupling Partner Aryl Bromide (e.g., 4-Bromoanisole)Electrophilic Partner
Catalyst PdCl₂(dppf)·CH₂Cl₂Palladium Source
Base Cs₂CO₃Activator of Trifluoroborate
Solvent THF/H₂OReaction Medium
Temperature 80-100 °CReaction Condition

This table represents a generalized set of conditions and is not based on specific experimental data for this compound or its trifluoroborate salt.

The butenyloxy substituent on the phenyl ring of "this compound" introduces a reactive olefinic functional group. While this group is generally stable under standard Suzuki-Miyaura conditions, its presence offers potential for subsequent chemical transformations, allowing for the synthesis of more complex molecular architectures.

While specific research data for the cross-coupling reactions of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroborate is not available, the general reactivity and advantages of organotrifluoroborates suggest it would be a viable and stable precursor for the corresponding boronic acid in various palladium-catalyzed cross-coupling reactions.

Future Directions and Emerging Research Avenues for 2 but 3 En 1 Yloxy Phenyl Boronic Acid Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For organoboron compounds like [2-(But-3-en-1-yloxy)phenyl]boronic acid, future research will likely focus on developing more environmentally benign and atom-economical synthetic methods. nih.govmdpi.com

One promising direction is the use of bio-based solvents and reaction media to replace traditional organic solvents. science.gov Research into multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, also aligns with the goals of green chemistry by reducing waste and improving efficiency. nih.gov For instance, developing a one-pot synthesis of this compound or its derivatives from simple, readily available precursors would represent a significant advancement in sustainability. nih.gov Furthermore, the use of hydrogen peroxide as a "green" oxidant in the synthesis and functionalization of boronic acid derivatives is an area ripe for exploration, as it produces water as the only byproduct. sid.ir

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Development of multicomponent reactions to maximize the incorporation of starting materials into the final product. nih.gov
Use of Safer Solvents Exploration of bio-based and aqueous reaction media to replace hazardous organic solvents. science.gov
Design for Energy Efficiency Utilization of alternative energy sources like microwave or near-infrared irradiation to reduce reaction times and energy consumption. nih.gov
Use of Renewable Feedstocks Investigation of synthetic routes starting from renewable resources.
Catalysis Employment of highly efficient and recyclable catalysts to minimize waste.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and precise control over reaction parameters. organic-chemistry.orgacs.orgacs.org The synthesis of boronic acids, which can involve unstable organolithium intermediates, is particularly well-suited for flow chemistry, as the rapid mixing and heat transfer in microreactors can suppress side reactions and enhance yields. acs.orgresearchgate.net Future research will likely focus on developing a continuous flow process for the synthesis of this compound, potentially enabling its production on a larger scale with greater efficiency and safety. researchgate.net

Furthermore, the integration of flow chemistry with automated synthesis platforms is set to revolutionize the discovery and optimization of new reactions and molecules. google.comresearchgate.netchemrxiv.org Automated systems can perform iterative cycles of deprotection, coupling, and purification, rapidly generating libraries of compounds for screening. google.comchemrxiv.org By developing a robust automated synthesis protocol for this compound and its derivatives, researchers could accelerate the discovery of new materials and biologically active compounds. The use of stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, is a key enabling technology for these automated platforms. researchgate.net

TechnologyAdvantages for this compound Chemistry
Flow Chemistry Enhanced safety when handling reactive intermediates, improved scalability, precise control over reaction conditions, and potential for higher yields. organic-chemistry.orgacs.orgresearchgate.net
Automated Synthesis Rapid generation of compound libraries for high-throughput screening, accelerated reaction optimization, and standardized synthesis protocols. google.comresearchgate.netchemrxiv.org
MIDA/TIDA Boronates Increased stability of boronic acid intermediates, enabling iterative cross-coupling reactions in automated synthesis. researchgate.net

Asymmetric Catalysis and Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. The butenyl group in this compound offers a handle for introducing stereocenters. Future research will undoubtedly explore the use of chiral catalysts to control the stereochemical outcome of reactions involving this moiety.

For instance, asymmetric conjugate addition of the boronic acid to prochiral dienones, catalyzed by chiral diols, could generate products with multiple stereocenters with high diastereo- and enantioselectivity. rsc.orgrsc.org Similarly, asymmetric homologation of the alkenylboronic acid functionality with diazomethane (B1218177) derivatives, using chiral BINOL-derived organocatalysts, could provide access to a range of enantioenriched α-substituted boronic acids. nih.gov The development of stereospecific transformations of the resulting chiral boronic esters would further expand the synthetic utility of the parent compound, allowing for the conversion of the C-B bond into C-C, C-O, C-N, and C-H bonds with retention or inversion of configuration. bris.ac.ukrsc.orgresearchgate.netrsc.org

Catalytic SystemPotential Application with this compound
Chiral Diols (e.g., BINOL derivatives) Asymmetric conjugate addition reactions to generate chiral adducts. rsc.orgrsc.org
Chiral Phosphorous Ligands with Ru(II) Asymmetric addition to aldehydes to produce chiral secondary alcohols. nih.gov
Chiral Organocatalysts (e.g., BINOL) Asymmetric homologation of the alkenylboronic acid moiety. nih.gov

Bio-Inspired Catalysis and Mimicry

Nature provides a rich source of inspiration for the design of novel catalysts and chemical systems. ornl.govacs.org Boronic acids, with their ability to reversibly bind with diols, are well-suited for the development of bio-inspired systems. nih.govacs.orgacs.org Future research in this area could involve the use of this compound as a scaffold for creating biomimetic catalysts. For example, by incorporating this molecule into larger supramolecular assemblies, it may be possible to create enzyme-like catalytic pockets that can perform specific chemical transformations with high selectivity. rsc.org

The development of boronic acid-based materials for biosensing is another active area of research. nih.gov The butenyl ether side chain could be functionalized with reporter groups, allowing for the creation of fluorescent or electrochemical sensors for biologically important diol-containing molecules like sugars and glycoproteins. nih.govacs.org Furthermore, the design of boronic acid-functionalized nanoparticles for applications such as targeted drug delivery and enzyme immobilization represents a promising avenue for future investigation. nih.govmdpi.com

Expanding the Scope of C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. science.govnumberanalytics.comacs.org Boronic acids can participate in a variety of C-H activation reactions. Future research will likely explore the utility of this compound in this context.

The alkoxy substituent on the phenyl ring can influence the regioselectivity of C-H activation, potentially directing functionalization to specific positions on the aromatic ring. mdpi.com This could enable the synthesis of novel derivatives of this compound with tailored electronic and steric properties. Moreover, the development of new catalytic systems for the direct arylation of quinones with boronic acids presents an opportunity to use this compound in the synthesis of complex natural products and materials with unique electronic properties. nih.gov The direct functionalization of inert C(sp3)-H bonds, promoted by alkoxy radicals, is another emerging area where the butenyl ether moiety of the title compound could play a role. rsc.org

C-H Functionalization StrategyPotential Application for this compound
Directed C-H Activation The alkoxy group could act as a directing group to control the regioselectivity of C-H functionalization on the phenyl ring. mdpi.com
Radical-mediated C-H Functionalization The boronic acid moiety could participate in radical cross-coupling reactions to functionalize C-H bonds in various substrates. nih.gov
Transition Metal-Catalyzed C-H Borylation Direct conversion of C-H bonds into C-B bonds, offering an alternative, more sustainable route to boronic acid synthesis. grantome.com

Q & A

Q. What experimental approaches validate boronic acid participation in supramolecular assemblies?

  • Methodological Answer :
  • X-ray crystallography : Resolve hydrogen-bonding networks between boronic acid and diols (e.g., saccharides) in co-crystals .
  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) for host-guest interactions in aqueous buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.